molecular formula C14H17NO3S B2713132 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-2-carboxamide CAS No. 2034510-99-9

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-2-carboxamide

Cat. No.: B2713132
CAS No.: 2034510-99-9
M. Wt: 279.35
InChI Key: LSKYOZJUYVFWBH-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-2-carboxamide is a synthetic carboxamide derivative featuring a furan-2-carboxamide core substituted with a hydroxyalkyl-thiophene moiety. Safety guidelines emphasize precautions for handling, storage, and environmental hazards, indicating reactivity or toxicity concerns .

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c16-7-4-11(12-5-9-19-10-12)3-6-15-14(17)13-2-1-8-18-13/h1-2,5,8-11,16H,3-4,6-7H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKYOZJUYVFWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed on the thiophene ring to form dihydrothiophene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions include various substituted thiophene and furan derivatives, which can have different biological and chemical properties.

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Bromophenyl)furan-2-carboxamide ()
  • Structure : Phenyl group with a bromo substituent.
  • Synthesis : Reacting furan-2-carbonyl chloride with 4-bromoaniline yielded 94% product. Subsequent Suzuki-Miyaura cross-coupling with boronic acids produced derivatives (32–83% yields). Electron-donating substituents improved coupling efficiency .
  • Differentiation : Unlike the target compound’s thiophene-hydroxypentyl chain, this analogue features a planar aromatic system, likely enhancing rigidity and altering bioactivity.
N-[5-(Cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (a4, )
  • Structure: Oxadiazole ring with a cyanomethyl group.
  • Synthesis : Achieved 70–89% yields via multi-step reactions.
N-Cyclohexyl-5-nitrofuran-2-carboxamide (22a, )
  • Structure : Cyclohexyl group and nitro substituent.
  • Synthesis : 42% yield, lower due to electron-withdrawing nitro groups complicating reactivity.
  • Differentiation : The nitro group may confer oxidative stress-inducing properties, contrasting with the hydroxyl group’s solubility-enhancing role in the target compound.
Hydrazinyl-Substituted Furan-3-carboxamides (97c, 97d, )
  • Structure : Methyl or phenyl substituents on hydrazinyl groups.
  • Differentiation : Hydrazine derivatives often exhibit chelating or enzyme-inhibiting activity, diverging from the target’s thiophene-based design.

Comparative Analysis of Physicochemical and Functional Properties

Compound Key Substituents Synthesis Yield Functional Implications
Target Compound Thiophen-3-yl, hydroxypentyl Not reported Potential thiophene-mediated bioactivity
N-(4-Bromophenyl)furan-2-carboxamide Bromophenyl 94% (initial step) Enhanced aromatic π-stacking; halogen bonding
a4 () Oxadiazole, cyanomethyl 70–89% Metabolic stability; insecticidal activity
22a () Nitro, cyclohexyl 42% Electron-withdrawing effects; possible toxicity
97c () Methyl-hydrazinyl Not reported Chelation potential; enzyme inhibition
Key Observations:
  • Electron Effects : Electron-donating groups (e.g., methoxy in Suzuki couplings) improve yields, while electron-withdrawing groups (nitro, bromo) reduce efficiency .
  • Bioactivity Clues : Thiophene and oxadiazole rings are common in bioactive molecules; the target compound’s hydroxyl group may enhance solubility and hydrogen-bonding interactions.
  • Safety Profile : The target compound’s safety guidelines suggest higher toxicity compared to analogues lacking reactive thiophene or hydroxyl groups.

Biological Activity

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including a furan and thiophene moiety. This article provides an in-depth exploration of its biological activities, synthesis, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H17NO3S
  • Molecular Weight : 287.36 g/mol
  • Structural Features : The compound possesses both furan and thiophene rings, which contribute to its biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiophene Ring : Often synthesized via the Gewald reaction, which involves sulfur and α-methylene carbonyl compounds.
  • Formation of the Furan Ring : Achieved through the Paal-Knorr synthesis, cyclizing 1,4-dicarbonyl compounds.
  • Coupling : The thiophene and furan rings are coupled through amide bond formation.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures often possess antimicrobial properties. For instance, this compound has shown efficacy against several bacterial strains.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Candida albicans0.8 μg/mL

This compound's mechanism of action may involve disrupting microbial cell membranes or inhibiting essential enzymes required for bacterial growth .

Anticancer Properties

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism could involve interaction with specific cellular targets such as enzymes involved in cell cycle regulation or apoptosis pathways.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various derivatives of thiophene-containing compounds, revealing that this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity Assessment :
    • In vitro assays demonstrated that the compound inhibited the growth of cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Membrane Interaction : Its hydrophobic nature allows it to integrate into microbial membranes, disrupting their integrity.

Applications in Research and Industry

The unique properties of this compound make it a valuable compound in several fields:

  • Medicinal Chemistry : Potential development as an antimicrobial or anticancer agent.
  • Materials Science : Possible applications in organic electronics due to its electronic properties.
  • Biological Research : Used as a probe in studies examining biological pathways involving thiophene derivatives .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-2-carboxamide?

  • Methodological Answer : A common approach involves coupling furan-2-carboxylic acid derivatives with amine-containing intermediates. For example, bromination of propargyl precursors (e.g., N-(propynyl)furan-2-carboxamide) followed by nucleophilic substitution with thiophene-containing alcohols can yield the target compound. Reaction optimization under reflux conditions with bromine (Br₂) in methylene chloride has been reported for analogous carboxamide-thiophene hybrids . Additionally, thiourea derivatives of thiophene and furan carboxamides are synthesized via condensation reactions, characterized by IR, 1H^1 \text{H}-NMR, and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., hydroxyl, amide C=O, and thiophene C-S stretches).
  • 1H^1 \text{H}- and 13C^{13} \text{C}-NMR : Resolves the pentyl chain conformation, hydroxy group position, and thiophene/furan ring substitution patterns. For example, 1H^1 \text{H}-NMR δ 1.8 ppm (s, 6H) in similar compounds confirms methyl groups adjacent to amide bonds .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, as demonstrated for structurally related furan-thiophene hybrids .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :
  • In vitro cytotoxicity assays (e.g., MTT or SRB) using cancer cell lines to screen for antiproliferative activity.
  • Anti-inflammatory screening via COX-2 inhibition assays, leveraging the thiophene moiety’s known role in modulating inflammatory pathways .
  • Enzyme inhibition studies (e.g., kinase or protease assays) to assess interactions with biological targets, guided by structural analogs with reported activity .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic and thermodynamic properties of this compound?

  • Methodological Answer : DFT calculations using functionals like B3LYP/6-311G(d,p) can model:
  • Electron density distribution , highlighting charge transfer between the thiophene and furan rings.
  • Local kinetic-energy density to estimate correlation energies, as validated for heterocyclic systems in the Colle-Salvetti framework .
  • Solvation effects via implicit solvent models (e.g., PCM) to predict solubility and stability in aqueous environments.

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Dose-response curve normalization : Ensure consistent assay conditions (e.g., pH, temperature) across studies.
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements.
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., hydroxy vs. methoxy groups) on target binding, as shown for pyrazole-carboxamide derivatives .

Q. What strategies optimize the compound’s bioavailability while retaining activity?

  • Methodological Answer :
  • Prodrug design : Esterify the hydroxy group to enhance membrane permeability, followed by enzymatic hydrolysis in vivo.
  • Co-crystallization studies : Identify stable polymorphs with improved solubility, leveraging X-ray crystallography data from similar amide-thiophene systems .
  • Lipid nanoparticle encapsulation : Utilize formulations validated for furan-carboxamide analogs to prolong circulation time .

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